1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-
Overview
Description
1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 . It is also known by other names such as 2-Methyl-5,6-(methylenedioxy)-benzothiazole and 6-methyl [1,3]dioxolo [4,5-f] [1,3]benzothiazole . This compound is characterized by its unique structure, which includes a dioxole ring fused to a benzothiazole ring, and a methyl group attached to the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- typically involves the reaction of 1,3-benzodioxole with 2-aminothiophenol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- include:
- 1,3-Dioxolo(4,5-f)benzodioxole
- 2-Methyl-5,6-(methylenedioxy)-benzothiazole
- 6-methyl [1,3]dioxolo [4,5-f] [1,3]benzothiazole
Uniqueness
What sets 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- apart from similar compounds is its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets and exhibit distinct properties compared to its analogs .
Properties
IUPAC Name |
6-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-6-2-7-8(12-4-11-7)3-9(6)13-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHNUNYGLLPGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2S1)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063605 | |
Record name | 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4791-94-0 | |
Record name | 6-Methyl-1,3-dioxolo[4,5-f]benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4791-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004791940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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